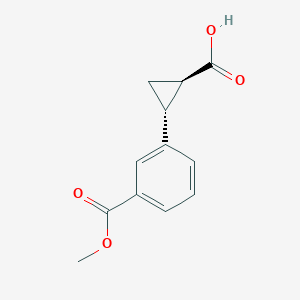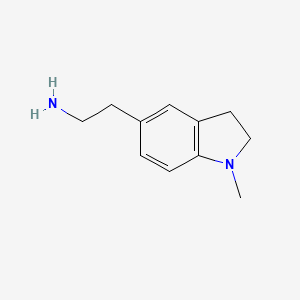![molecular formula C9H13NOS B13533026 Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone](/img/structure/B13533026.png)
Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone is a chemical compound with a unique structure that includes a sulfanone group bonded to a dimethyl and a 3-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone typically involves the reaction of 3-methylphenylamine with dimethyl sulfoxide (DMSO) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanone group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl sulfoxide (DMSO): Shares the dimethyl sulfoxide group but lacks the 3-methylphenyl group.
3-Methylphenylamine: Contains the 3-methylphenyl group but lacks the sulfanone group.
Uniqueness
Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone is unique due to the combination of the sulfanone group with the dimethyl and 3-methylphenyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Propriétés
Formule moléculaire |
C9H13NOS |
|---|---|
Poids moléculaire |
183.27 g/mol |
Nom IUPAC |
dimethyl-(3-methylphenyl)imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C9H13NOS/c1-8-5-4-6-9(7-8)10-12(2,3)11/h4-7H,1-3H3 |
Clé InChI |
CCPIADWWPCTRRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N=S(=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B13532945.png)
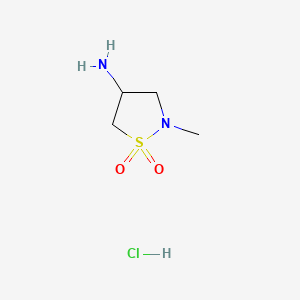
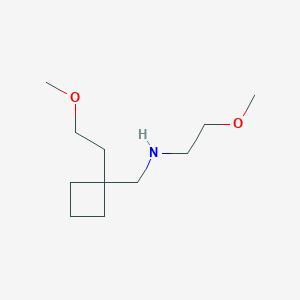
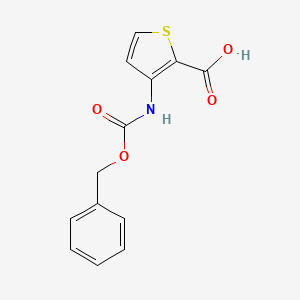
![ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate](/img/structure/B13532973.png)
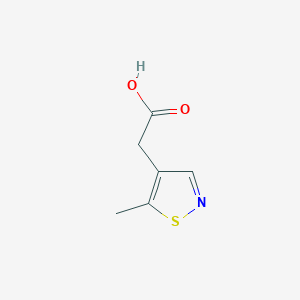

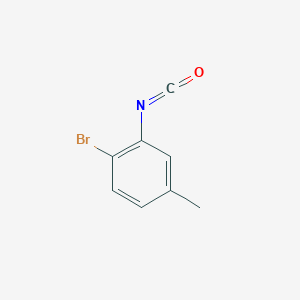
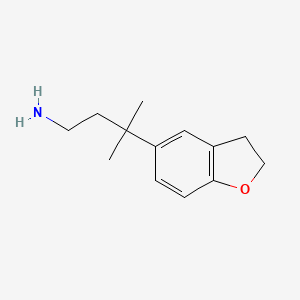
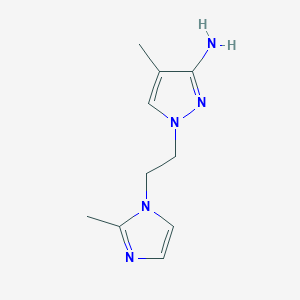

![5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13533025.png)
